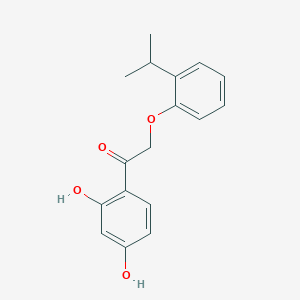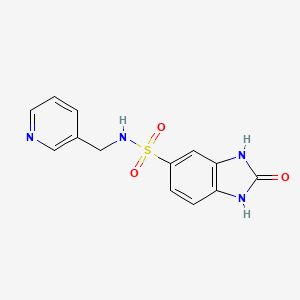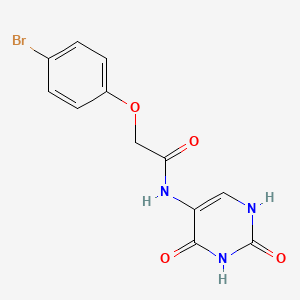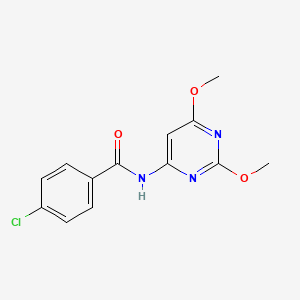
1-(2,4-dihydroxyphenyl)-2-(2-isopropylphenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions and heterocyclization, demonstrating the flexibility in creating derivatives of 1-(2,4-dihydroxyphenyl)-2-(2-isopropylphenoxy)ethanone. For instance, the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with dimethylformamide leads to heterocyclization, yielding isoflavone and various heterocycles in good yields (Moskvina, Shilin, & Khilya, 2015).
Molecular Structure Analysis
The molecular structure of derivatives, such as (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, reveals trans-ring junction cyclohexane rings with E conformation in the C=N double bond, indicating structural diversity within this chemical family (Rao, Cui, & Zheng, 2014).
Chemical Reactions and Properties
The photochemical study of related compounds, like 1,2-di(3′,4′-dimethoxyphenyl)ethanone, shows the ability to undergo Norrish type I cleavage and photoreduction, leading to various photoproducts. This highlights the photochemical reactivity and potential applications of similar compounds in material science and photopharmacology (Castellan et al., 1990).
Physical Properties Analysis
Studies on closely related compounds reveal that crystal structures can exhibit significant diversity, which is crucial for understanding the solid-state properties and potential applications of 1-(2,4-dihydroxyphenyl)-2-(2-isopropylphenoxy)ethanone derivatives in various fields (Zheng, Cui, & Rao, 2014).
Chemical Properties Analysis
The reactivity towards ligand bonding and complex formation with metals, as seen in oxo and phenylimido rhenium(V) complexes studies, showcases the chemical versatility and potential for creating novel coordination compounds with unique properties (Couillens, Gressier, & Dartiguenave, 2003).
Propiedades
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(2-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-11(2)13-5-3-4-6-17(13)21-10-16(20)14-8-7-12(18)9-15(14)19/h3-9,11,18-19H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYIAQKTZLOMAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxyphenyl)-2-[2-(propan-2-yl)phenoxy]ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[({(3R*,4R*)-4-(hydroxymethyl)-1-[(4'-methylbiphenyl-3-yl)carbonyl]pyrrolidin-3-yl}methyl)(methyl)amino]ethanol](/img/structure/B5529440.png)

![N-[2-(4-morpholinyl)ethyl]-4-(2-pyrimidinyloxy)benzamide](/img/structure/B5529448.png)

![methyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B5529455.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5529474.png)
![(4aS*,7aR*)-1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5529480.png)
![2-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5529485.png)
![5-[(5-bromo-2-thienyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5529507.png)


![N-(5-methyl-3-isoxazolyl)-4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5529522.png)